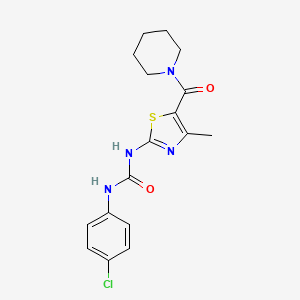
1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea, also known as CP-544326, is a synthetic compound that acts as a selective antagonist of the orexin-1 receptor. Orexins are neuropeptides that regulate a variety of physiological processes, including sleep-wake cycles, appetite, and energy homeostasis. CP-544326 has been studied for its potential therapeutic applications in treating sleep disorders, obesity, and addiction.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea involves the reaction of 4-chloroaniline with 4-methyl-5-(piperidine-1-carbonyl)thiazol-2-amine in the presence of a coupling agent to form the intermediate product, which is then treated with urea to obtain the final product.
Starting Materials
4-chloroaniline, 4-methyl-5-(piperidine-1-carbonyl)thiazol-2-amine, coupling agent, urea
Reaction
Step 1: 4-chloroaniline is reacted with 4-methyl-5-(piperidine-1-carbonyl)thiazol-2-amine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the intermediate product., Step 2: The intermediate product is then treated with urea in the presence of a base, such as triethylamine, to obtain the final product, 1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea.
作用機序
1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea acts as a selective antagonist of the orexin-1 receptor, which is primarily expressed in the hypothalamus. By blocking the activation of this receptor, 1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea inhibits the release of orexin neuropeptides, which are involved in regulating wakefulness, appetite, and reward-seeking behavior.
生化学的および生理学的効果
1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea has been shown to have a variety of biochemical and physiological effects in preclinical models. It has been shown to increase the levels of the neurotransmitter GABA in certain brain regions, which may contribute to its sedative effects. Additionally, 1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea has been shown to reduce the levels of the stress hormone corticosterone, which may contribute to its anxiolytic effects.
実験室実験の利点と制限
One advantage of 1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea is its selectivity for the orexin-1 receptor, which allows for more precise targeting of this receptor compared to other compounds that may affect multiple receptors. However, one limitation of 1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea is its relatively short half-life, which may require frequent dosing in preclinical studies.
将来の方向性
There are several potential future directions for research on 1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea. One area of interest is its potential therapeutic applications in treating sleep disorders, obesity, and addiction in humans. Additionally, further research is needed to better understand the mechanisms underlying its sedative and anxiolytic effects, as well as its potential side effects and interactions with other drugs. Finally, there is a need for the development of longer-acting formulations of 1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea for use in clinical settings.
科学的研究の応用
1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea has been extensively studied for its potential therapeutic applications in various preclinical models. It has been shown to improve sleep latency and increase total sleep time in animal models of insomnia. Additionally, 1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea has been investigated for its potential to reduce food intake and body weight in animal models of obesity. Furthermore, it has been studied for its potential to reduce drug-seeking behavior in animal models of addiction.
特性
IUPAC Name |
1-(4-chlorophenyl)-3-[4-methyl-5-(piperidine-1-carbonyl)-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2S/c1-11-14(15(23)22-9-3-2-4-10-22)25-17(19-11)21-16(24)20-13-7-5-12(18)6-8-13/h5-8H,2-4,9-10H2,1H3,(H2,19,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQUYJOJFTYQOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)N3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

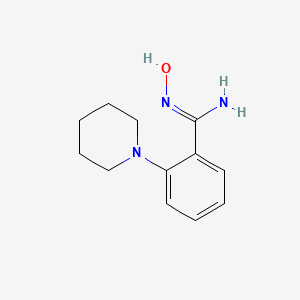
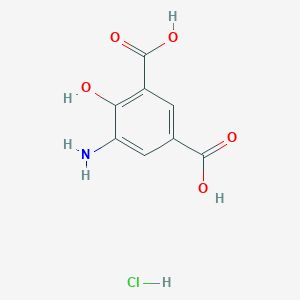
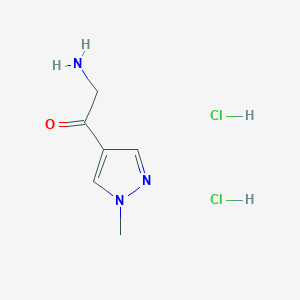
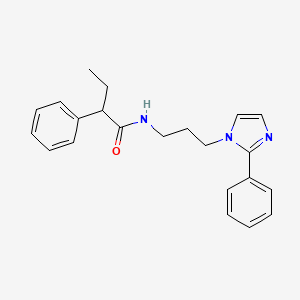
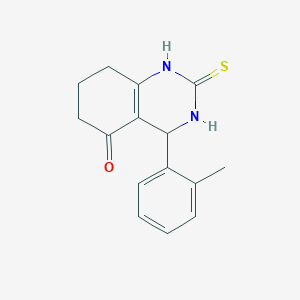
![N-(4-bromophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2396041.png)
![N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide](/img/structure/B2396042.png)
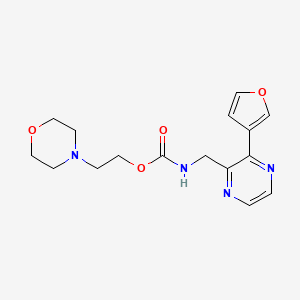
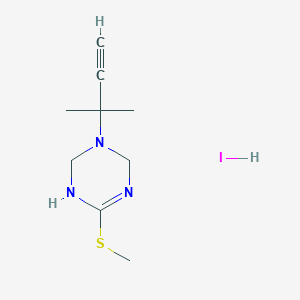
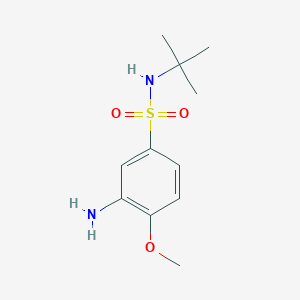
![3-{[4-(Ethoxycarbonyl)piperidino]sulfonyl}benzenecarboxylic acid](/img/structure/B2396051.png)
![(2-Chloropyridin-3-yl)[4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B2396052.png)
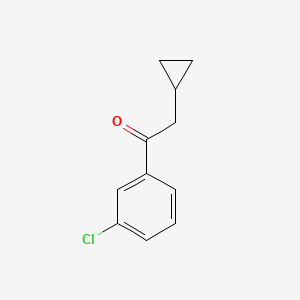
![2-[(2,5-Dimethylphenyl)methyl]-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)